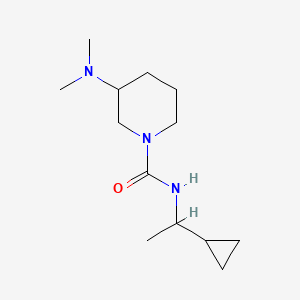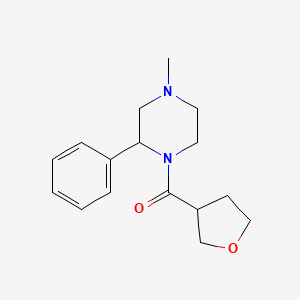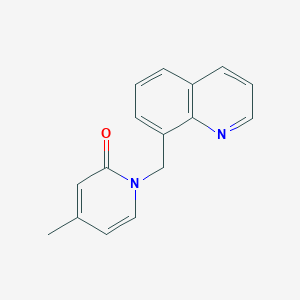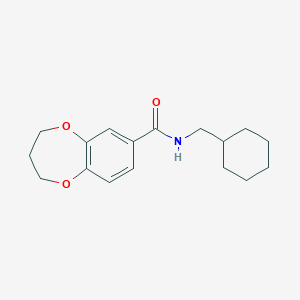
2-(4-Pyrrolidin-1-ylpiperidin-1-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Pyrrolidin-1-ylpiperidin-1-yl)pyridine, also known as P4MP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. P4MP is a heterocyclic compound that belongs to the class of piperidine derivatives. It has a molecular formula of C15H24N2 and a molecular weight of 232.37 g/mol.
Mecanismo De Acción
The mechanism of action of 2-(4-Pyrrolidin-1-ylpiperidin-1-yl)pyridine involves its binding to the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely expressed in the central nervous system. 2-(4-Pyrrolidin-1-ylpiperidin-1-yl)pyridine acts as a competitive antagonist of this receptor, which results in the inhibition of its activity. This, in turn, leads to a decrease in the release of neurotransmitters such as acetylcholine and dopamine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-Pyrrolidin-1-ylpiperidin-1-yl)pyridine are primarily related to its modulation of the activity of the α7 nicotinic acetylcholine receptor and the dopamine transporter. 2-(4-Pyrrolidin-1-ylpiperidin-1-yl)pyridine has been shown to decrease the release of acetylcholine and dopamine, which can have significant effects on cognitive and motor function. Additionally, 2-(4-Pyrrolidin-1-ylpiperidin-1-yl)pyridine has been reported to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(4-Pyrrolidin-1-ylpiperidin-1-yl)pyridine in lab experiments is its selectivity for the α7 nicotinic acetylcholine receptor, which allows for specific modulation of this target. Additionally, 2-(4-Pyrrolidin-1-ylpiperidin-1-yl)pyridine has been shown to have minimal off-target effects, which can reduce the risk of unwanted side effects. However, one of the limitations of using 2-(4-Pyrrolidin-1-ylpiperidin-1-yl)pyridine is its relatively low potency, which may require higher concentrations to achieve the desired effects.
Direcciones Futuras
There are several potential future directions for the use of 2-(4-Pyrrolidin-1-ylpiperidin-1-yl)pyridine in scientific research. One area of interest is the development of more potent derivatives of 2-(4-Pyrrolidin-1-ylpiperidin-1-yl)pyridine that can be used at lower concentrations. Additionally, 2-(4-Pyrrolidin-1-ylpiperidin-1-yl)pyridine may have potential applications in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia, which are characterized by dysregulation of the α7 nicotinic acetylcholine receptor. Further research is needed to fully explore the potential of 2-(4-Pyrrolidin-1-ylpiperidin-1-yl)pyridine in these areas.
Métodos De Síntesis
2-(4-Pyrrolidin-1-ylpiperidin-1-yl)pyridine can be synthesized through a multi-step process that involves the reaction of 4-piperidone hydrochloride with 2-bromo-5-chloropyridine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through a purification process that involves recrystallization.
Aplicaciones Científicas De Investigación
2-(4-Pyrrolidin-1-ylpiperidin-1-yl)pyridine has shown potential applications in scientific research, particularly in the field of neuroscience. It has been reported to act as a selective antagonist of the α7 nicotinic acetylcholine receptor, which is a key target for the treatment of various neurological disorders. 2-(4-Pyrrolidin-1-ylpiperidin-1-yl)pyridine has also been shown to modulate the activity of the dopamine transporter, which is involved in the regulation of dopamine levels in the brain.
Propiedades
IUPAC Name |
2-(4-pyrrolidin-1-ylpiperidin-1-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3/c1-2-8-15-14(5-1)17-11-6-13(7-12-17)16-9-3-4-10-16/h1-2,5,8,13H,3-4,6-7,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQKNBFFAKKOBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Pyrrolidin-1-ylpiperidin-1-yl)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[[1-(3-Fluorophenyl)pyrazol-3-yl]methyl]-4-methylpyridin-2-one](/img/structure/B7554264.png)



![1-[1-[1-(3-Chlorophenyl)cyclopropanecarbonyl]piperidin-3-yl]imidazolidin-2-one](/img/structure/B7554307.png)
![N-[4-(1H-imidazol-2-yl)phenyl]acetamide](/img/structure/B7554308.png)


![N-[(1R)-1-(2,4-dichlorophenyl)ethyl]-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7554321.png)
![1-(4-Methoxyphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-propen-1-one](/img/structure/B7554329.png)

![5-chloro-4-[(2E)-2-[(4-propan-2-ylphenyl)methylidene]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B7554342.png)